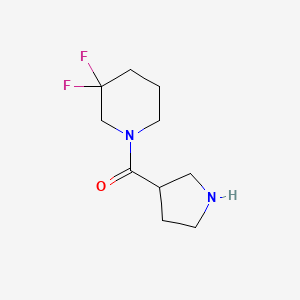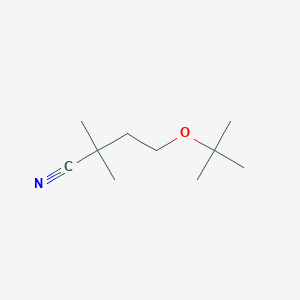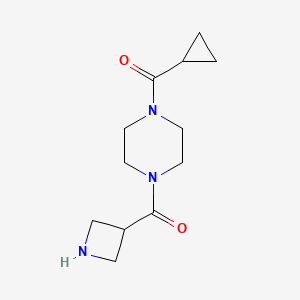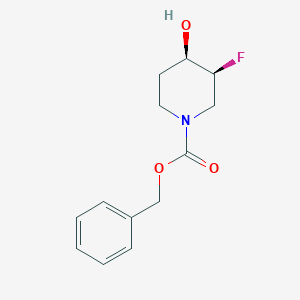
(3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone
Descripción general
Descripción
“(3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone” is a chemical compound. It has been studied for its potential use as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor . DPP-IV inhibitors are a class of drugs that are used to treat type 2 diabetes .
Synthesis Analysis
The synthesis of “(3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone” involves several steps . The major route of metabolism was due to hydroxylation at the 5’ position of the pyrimidine ring (M5) in all species . Other metabolic pathways included amide hydrolysis (M2), N-dealkylation at the piperazine nitrogen (M3), and an unusual metabolite resulting from scission of the pyrimidine ring (M1) .Molecular Structure Analysis
The molecular formula of “(3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone” is C10H16F2N2O. Its molecular weight is 218.24 g/mol.Chemical Reactions Analysis
The major route of metabolism of “(3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone” is due to hydroxylation at the 5’ position of the pyrimidine ring . Other metabolic pathways include amide hydrolysis, N-dealkylation at the piperazine nitrogen, and an unusual metabolite resulting from scission of the pyrimidine ring .Physical And Chemical Properties Analysis
The molecular weight of “(3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone” is 218.24 g/mol. More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
I conducted a search for scientific research applications of (3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone, but the information available primarily focuses on its role as a dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Here is a detailed section on this application:
Dipeptidyl Peptidase IV Inhibition
This compound has been identified as a potent, selective, and orally active dipeptidyl peptidase IV (DPP-IV) inhibitor . DPP-IV inhibitors are a class of medications that help lower blood sugar levels in patients with type 2 diabetes. They work by blocking the enzyme DPP-IV, which is responsible for breaking down incretin hormones in the body. These hormones increase insulin release and decrease glucagon levels in the bloodstream in a glucose-dependent manner.
Direcciones Futuras
“(3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone” has been studied as a DPP-IV inhibitor for the treatment of type 2 diabetes . It has progressed to phase 3 for the treatment of type 2 diabetes . Future research may focus on further understanding its mechanism of action, optimizing its synthesis, and assessing its safety and efficacy in clinical trials.
Propiedades
IUPAC Name |
(3,3-difluoropiperidin-1-yl)-pyrrolidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O/c11-10(12)3-1-5-14(7-10)9(15)8-2-4-13-6-8/h8,13H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCFDVJHTXRNMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCNC2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[(4-Chlorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1490599.png)
![1-[(4-Bromophenyl)methyl]azetidin-3-amine](/img/structure/B1490600.png)




![Ethyl 2-[1-benzyl-3-(tert-butyl)-1H-pyrazol-5-yl]-3-phenylpropanoate](/img/structure/B1490610.png)

![8-Chloro-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine](/img/structure/B1490614.png)
![(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1490617.png)

![[1-(Oxolan-3-ylmethyl)azetidin-3-yl]methanol](/img/structure/B1490620.png)

